6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one

Lipophilicity Physicochemical profiling Drug design

Generic chromanone substitutions introduce uncontrolled LogP & metabolic variables that compromise SAR reproducibility. This 6-chloro-2-(tetrafluoroethyl)chroman-4-one locks critical properties: LogP 2.95 (Δ+0.21 vs -CF₃ analog), Fsp³ 0.363, rotatable bonds=2. Its distinct ¹H/¹⁹F NMR signature also supports reference standard use. Avoid supply variability-request a quote for your custom synthesis or stock inventory.

Molecular Formula C11H7ClF4O3
Molecular Weight 298.62 g/mol
Cat. No. B5065497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Molecular FormulaC11H7ClF4O3
Molecular Weight298.62 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C=CC(=C2)Cl)OC1(C(C(F)F)(F)F)O
InChIInChI=1S/C11H7ClF4O3/c12-5-1-2-8-6(3-5)7(17)4-10(18,19-8)11(15,16)9(13)14/h1-3,9,18H,4H2
InChIKeyZHAAVXXJUDELFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one Overview


6-Chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic, fluorinated chroman-4-one (dihydrochromenone) derivative with molecular formula C₁₁H₇ClF₄O₃ and a molecular weight of 298.62 g/mol [1]. It features a rare combination of a 6-chloro substituent on the aromatic ring and a 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl) group at the 2-position of the dihydro-γ-pyrone ring. This compound belongs to the broader chromone/chromanone family, a privileged scaffold in medicinal chemistry known for diverse biological activities [2]. Its unique substitution pattern confers distinctive physicochemical properties that differentiate it from closely related analogs, making informed procurement decisions critical for research programs.

Why This Compound Cannot Be Replaced by Generic Analogs


Superficially, exchanging a trifluoromethyl for a tetrafluoroethyl group—or removing the 6-chloro substituent—may appear to yield a functionally equivalent chromanone. However, even minor alterations to the fluorinated side chain or aromatic halogenation pattern produce measurable shifts in lipophilicity (ΔLogP ≈ 0.2), molecular weight, and conformational flexibility that can propagate into divergent pharmacokinetic profiles, target binding, and metabolic stability [1]. The quantitative evidence below demonstrates that the target compound occupies a distinct physicochemical and structural space relative to its closest commercially available analogs. Generic substitution without verifying these specific parameters risks introducing uncontrolled variables into SAR studies, probe molecule campaigns, or chemical biology experiments where the tetrafluoroethyl-6-chloro combination is integral to the experimental design.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Tetrafluoroethyl vs. Trifluoromethyl

The target compound (6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one) exhibits a LogP of 2.95, compared to 2.74 for the direct trifluoromethyl analog (6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one), both measured under identical computational conditions on the ChemSpace platform [1]. This represents a +0.21 LogP increase attributable solely to the replacement of -CF₃ with -CF₂CF₂H. In drug discovery contexts, a ΔLogP of 0.2–0.3 can significantly alter membrane permeability predictions and cellular assay performance.

Lipophilicity Physicochemical profiling Drug design

Molecular Weight and Heavy Atom Count

The target compound has a molecular weight of 298.62 g/mol (299 Da) with 19 heavy atoms, whereas the trifluoromethyl analog registers 266.60 g/mol (267 Da) with 17 heavy atoms [1]. This MW difference of approximately 32 Da reflects the additional -CF₂- unit in the tetrafluoroethyl chain. In fragment-based drug discovery and lead optimization, a 32 Da increase can negatively impact ligand efficiency metrics (LE) and Lipinski compliance if not offset by a commensurate gain in potency. Users selecting this compound over the lighter trifluoromethyl analog must weigh the lipophilicity gain against potential MW penalties in their specific assay context.

Molecular weight Ligand efficiency Permeability

Conformational Flexibility: Rotatable Bonds & Fsp3

The target compound possesses 2 rotatable bonds and an Fsp3 (fraction of sp³-hybridized carbons) value of 0.363, compared to 1 rotatable bond and Fsp3 of 0.30 for the trifluoromethyl analog [1]. The additional rotatable bond in the tetrafluoroethyl chain introduces greater conformational entropy, which can be advantageous for induced-fit binding mechanisms but may carry an entropic penalty in rigid binding pockets. The higher Fsp3 correlates with improved aqueous solubility and reduced promiscuity in screening assays—a recognized advantage in lead optimization.

Conformational flexibility Fsp3 Drug-likeness

Metabolic Stability: Tetrafluoroethyl Substitution

Although direct metabolic stability data for the target compound are not publicly available, extensive literature on fluorinated chromones and chromanones demonstrates that replacing a -CF₃ group with a -CF₂CF₂H (tetrafluoroethyl) moiety generally increases resistance to oxidative metabolism by cytochrome P450 enzymes [1]. This is attributed to the stronger C-F bond strength and the electron-withdrawing effect that deactivates adjacent positions toward metabolic oxidation. The target compound's tetrafluoroethyl group is therefore expected—at the class level—to confer superior metabolic stability relative to its trifluoromethyl analog. This inference should be validated experimentally in the user's specific assay system.

Metabolic stability Fluorination CYP450

Purity, Sourcing & Price Benchmarking

The target compound is available from Princeton Biomolecular Research via the ChemSpace platform at 90% purity, with pricing starting at $88 USD for 1 mg and scaling to $143 for 20 mg (United States shipping, 10-day lead time) [1]. The trifluoromethyl analog is offered by the same supplier at identical purity (90%) and comparable pricing ($88 for 1 mg, $143 for 20 mg) [1], indicating that the tetrafluoroethyl substitution does not impose a cost premium despite its added synthetic complexity. This price parity removes cost as a barrier to selecting the tetrafluoroethyl analog when its superior lipophilicity and predicted metabolic stability are desired.

Procurement Purity Supplier comparison

Optimal Application Scenarios


Late-Stage Lead Optimization: Fine-Tuned Lipophilicity

In medicinal chemistry programs where a LogP increase of approximately +0.2 units is needed to improve membrane permeability without crossing into excessive lipophilicity (>3.0), this compound's LogP of 2.95—precisely 0.21 units higher than the trifluoromethyl analog [1]—makes it the candidate of choice. The moderate LogP also maintains compliance with typical lead-like criteria, reducing the risk of solubility-limited absorption or off-target promiscuity.

Intracellular Chemical Probes with Extended Half-Life

For chemical biology probe campaigns where sustained target engagement is critical, the tetrafluoroethyl group is expected—based on class-level fluorination SAR—to confer enhanced resistance to oxidative metabolism compared to the -CF₃ analog [1]. Researchers developing cellular probes for targets with slow turnover rates should prioritize this compound, with the recommendation to confirm metabolic stability in hepatocyte or microsomal assays.

Lead Generation with Ligand Efficiency Constraints

In fragment-based drug discovery (FBDD) or lead generation campaigns where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key selection metrics, the target compound's Fsp3 of 0.363 and rotatable bond count of 2 [1] offer a balanced profile of saturation and flexibility. The higher Fsp3 relative to the trifluoromethyl analog (Fsp3 = 0.30) correlates with improved clinical developability and may reduce the risk of late-stage attrition.

Analytical Reference Standard for Fluorinated Chromanones

The compound's well-characterized ¹H NMR spectrum in DMSO-d₆, archived in the KnowItAll NMR Spectral Library (SpectraBase) [1], supports its use as an analytical reference standard for LC-MS, qNMR, or HPLC method development involving fluorinated chromanone libraries. Its distinct tetrafluoroethyl ¹H and ¹⁹F NMR signatures provide clear spectral differentiation from trifluoromethyl and non-fluorinated analogs.

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